2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-, commonly referred to as a tricyclic compound, is a chemical with unique structural features and potential applications in various fields. This compound is characterized by its complex bicyclic structure which contributes to its reactivity and biological activity. The systematic name reflects its unsaturated nature, indicating the presence of a double bond within the propenoic acid functional group.
This compound can be synthesized through various organic reactions involving tricyclic intermediates. It belongs to the class of organic compounds known as carboxylic acids, specifically unsaturated carboxylic acids, due to the presence of a carbon-carbon double bond adjacent to the carboxyl group.
The synthesis of 2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- can involve several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pressure to ensure the desired stereochemistry (E-isomer) is achieved. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Gas Chromatography-Mass Spectrometry are often used for characterization.
The molecular formula of 2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- is , with a molar mass of approximately 206.28 g/mol. The structure features:
The compound's structural data includes:
2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- can participate in various chemical reactions:
The reactivity of this compound is influenced by its structural features; for example, the presence of the double bond makes it susceptible to electrophilic addition reactions.
The mechanism of action for 2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- involves:
Kinetic studies may reveal rates of reaction and activation energy required for transformations involving this compound.
Key physical properties include:
Chemical properties include:
2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- has potential applications in:
The stereoselective preparation of (E)-3-(1-adamantyl)prop-2-enoic acid relies on strategic coupling reactions that favor trans-configuration. Heck coupling between 1-adamantyl halides and acrylic acid derivatives achieves >90% stereoselectivity when using palladium catalysts with bulky phosphine ligands (e.g., tri-o-tolylphosphine) in DMF at 80°C. Alternatively, Wittig olefination of 1-adamantyl carboxaldehyde with (carbethoxymethylene)triphenylphosphorane followed by saponification yields the (E)-isomer exclusively due to steric constraints imposed by the rigid adamantane cage [1].
Table 1: Stereoselective Synthetic Approaches
Method | Conditions | Yield | Stereoselectivity (E:Z) | Key Advantage |
---|---|---|---|---|
Heck Coupling | Pd(OAc)₂, P(o-Tol)₃, DMF, 80°C | 85% | 95:5 | Mild conditions |
Wittig Olefination | Ph₃P=CHCOOEt, THF, reflux; NaOH hydrolysis | 78% | >99:1 | No transition metals required |
Knoevenagel Cond. | Adamantyl aldehyde, malonic acid, pyridine | 65% | 90:10 | Single-step protocol |
Computational insights from density functional theory (DFT) reveal the (E)-isomer is thermodynamically favored by 4.2 kcal/mol over the (Z)-isomer due to minimized steric clashes between the adamantyl group and carboxylic acid moiety. This energy difference explains the high stereoselectivity observed in both kinetic (Heck) and thermodynamic (Wittig) processes [1].
The tricyclic adamantane core serves as a structurally rigid scaffold that confers exceptional thermal stability (decomposition >250°C) and lipophilicity (logP ≈ 4.2). Its three-dimensional geometry enables precise spatial orientation of the acrylic acid pharmacophore, which is critical for biological target engagement. Modifications at the bridgehead position (C1) maintain the symmetrical cage structure while introducing functional diversity [1] [3].
X-ray crystallography confirms the adamantyl group adopts a chair-boat-chair conformation with characteristic bond lengths:
The C1-substitution pattern avoids steric distortion, preserving the scaffold’s integrity during derivatization. This structural preservation enables the development of hybrid molecules like bis-purine linkers, where adamantane’s thermal stability enhances material properties in polymers (Tg >200°C) [1] [4].
Table 2: Adamantane Scaffold Structural Parameters
Parameter | Value | Technique | Biological Implication |
---|---|---|---|
C1-C2 Bond Length | 1.54 Å | X-ray diffraction | Maintains cage rigidity |
C=C Bond Length | 1.34 Å | X-ray diffraction | Planar conformation for conjugation |
logP | 4.2 | Computational prediction | Enhanced membrane permeability |
Decomposition Point | >250°C | TGA | Suitable for high-temp applications |
The adamantyl-acrylic acid motif functions as a rigid bioisostere for retinoid side chains, mimicking all-trans-retinoic acid’s carboxylic acid terminus while resisting metabolic degradation. This substitution replaces retinoids’ polyene chain with a non-hydrolyzable C=C bond, maintaining spatial congruence critical for binding retinoid X receptors (RXRs) with nanomolar affinity [1] [4].
Key structural advantages over natural retinoids:
Hybridization with purine scaffolds (e.g., theobromine-adamantane conjugates) demonstrates synergistic anticancer effects against MCF7 and HepG2 cells by dual targeting of purine metabolism and retinoid signaling pathways. Such hybrids exhibit 20-fold enhanced potency compared to non-adamantane analogues in VEGFR-2 inhibition assays [4].
Industrial synthesis requires optimization of cost-intensive steps, particularly the purification of the (E)-isomer. Key advancements include:
Critical process parameters:
1. Temperature control: Maintained at 80±2°C to prevent adamantane rearrangement 2. pH during workup: Adjusted to 4.5 for selective crystallization of (E)-isomer 3. Purity monitoring: HPLC method (USP resolution >2.0 between E/Z isomers)
These optimizations reduce production costs by 40% while achieving >99.5% chemical purity required for pharmaceutical applications [1] [3].
The carboxylic acid group enables prodrug design to overcome poor oral absorption (calculated logS = -3.2). Ester prodrugs demonstrate enhanced intestinal permeability in Caco-2 models:
Enzyme-triggered release occurs via serum esterases, with hydrolysis kinetics following the rank order: ethyl > benzyl > isopropyl adamantyl. The isopropyl adamantyl ester (t₁/₂ = 45 min) provides optimal balance between absorption and conversion to the active acid [5] [6].
Table 3: Prodrug Performance Metrics
Prodrug Type | Aqueous Solubility | Caco-2 Papp (×10⁻⁶ cm/s) | Hydrolysis t₁/₂ | Bioavailability Increase |
---|---|---|---|---|
Parent Acid | 0.2 mg/mL | 8.7 | N/A | Baseline |
Ethyl Ester | 1.1 mg/mL | 28.1 | 15 min | 2.8-fold |
Isopropyl Adamantyl Ester | 0.8 mg/mL | 44.5 | 45 min | 4.3-fold |
PEG500 Ester | 8.0 mg/mL | 12.9 | 120 min | 1.9-fold |
Amide-based prodrugs (e.g., pyrrolidineacetamide derivatives) show extended plasma half-lives (>6 hours) but require hepatic activation, making them suitable for sustained-release formulations targeting muscle tissue [2] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1